1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane
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Overview
Description
1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane.
Azepane Derivatives: Compounds containing the azepane ring, such as azepane itself and its substituted derivatives.
Uniqueness
This compound is unique due to the combination of its structural features, including the piperidine and azepane rings and the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H31ClN2O |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C21H31ClN2O/c22-19-10-8-18(9-11-19)17-21(25)24-15-6-3-7-20(24)12-16-23-13-4-1-2-5-14-23/h8-11,20H,1-7,12-17H2 |
InChI Key |
IWEQQRVVKDUTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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